2-Chloro-1-methoxy-3-nitrobenzene
Overview
Description
2-Chloro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a nitro group. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
2-Chloro-1-methoxy-3-nitrobenzene is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-1-methoxy-3-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as 2-Chloro-1-methoxy-3-nitrobenzene, can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that nitro compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzylic halides can typically react via an SN2 pathway, via the resonance stabilized carbocation . This could potentially provide some insight into the mechanism of action of this compound.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Dosage Effects in Animal Models
It is known that nitro compounds can cause tumors in the urinary bladder in rats and mice .
Metabolic Pathways
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Transport and Distribution
It is known that nitro compounds can have high dipole moments, which could potentially influence their transport and distribution .
Subcellular Localization
It is known that nitro compounds can have strong infrared bands, which could potentially influence their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-methoxy-3-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 2-chloroanisole (2-chloro-1-methoxybenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of unwanted side products and to maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing and electron-donating groups on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Chloro-1-methoxy-3-aminobenzene.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-1-methoxy-3-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it can undergo. The combination of electron-withdrawing and electron-donating groups on the benzene ring provides a distinct set of chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
2-chloro-1-methoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBAPYDWAVGVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497039 | |
Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-39-6 | |
Record name | 2-Chloro-1-methoxy-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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